molecular formula C11H18O3 B15159218 2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]- CAS No. 652986-48-6

2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]-

Cat. No.: B15159218
CAS No.: 652986-48-6
M. Wt: 198.26 g/mol
InChI Key: YAXSDBHMVNRDMT-IEBDPFPHSA-N
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Description

2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]- is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of aromatic amines as precursors, via diazo-reaction and improved Meerwein arylation reaction under mild conditions . This approach is efficient for synthesizing aryl-propanones with different substituting groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The propenyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]- exerts its effects involves interactions with specific molecular targets and pathways. The dioxane ring and propenyl group play crucial roles in its reactivity and binding to target molecules. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]- is unique due to its specific combination of a dioxane ring and a propenyl group, which confer distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

652986-48-6

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

1-[(2S,4R,5R)-5-methyl-2-prop-2-enyl-1,3-dioxan-4-yl]propan-2-one

InChI

InChI=1S/C11H18O3/c1-4-5-11-13-7-8(2)10(14-11)6-9(3)12/h4,8,10-11H,1,5-7H2,2-3H3/t8-,10-,11+/m1/s1

InChI Key

YAXSDBHMVNRDMT-IEBDPFPHSA-N

Isomeric SMILES

C[C@@H]1CO[C@@H](O[C@@H]1CC(=O)C)CC=C

Canonical SMILES

CC1COC(OC1CC(=O)C)CC=C

Origin of Product

United States

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